

Hemoglobin Columbia Missouri: A Technical Guide to its Impact on P50 Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

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This in-depth technical guide explores the biochemical and clinical significance of **Hemoglobin Columbia Missouri**, a high-oxygen-affinity hemoglobin variant. The focus is on its distinct effect on the P50 value, a critical parameter in oxygen transport physiology. This document provides a comprehensive overview of the molecular basis of this hemoglobinopathy, detailed experimental protocols for assessing its functional consequences, and a summary of key quantitative data.

Introduction to Hemoglobin Columbia Missouri

Hemoglobin Columbia Missouri is a rare genetic variant of hemoglobin characterized by a single amino acid substitution in the alpha-globin chain. Specifically, at position 88, an alanine residue is replaced by a valine ($\alpha 88(\text{F9}) \text{Ala} \rightarrow \text{Val}$).^[1] This seemingly minor alteration, located near the end of the F helix of the alpha chain, has profound implications for the molecule's oxygen-binding properties.^[1] Unlike many other hemoglobin variants, **Hemoglobin Columbia Missouri** does not separate from normal Hemoglobin A (HbA) using conventional electrophoretic techniques, making its identification reliant on functional assays and genetic sequencing.^[1]

The primary clinical manifestation associated with **Hemoglobin Columbia Missouri** is erythrocytosis, an abnormal increase in the number of red blood cells.^{[1][2]} This is a compensatory physiological response to the hemoglobin's increased affinity for oxygen, which results in reduced oxygen delivery to the tissues.^{[3][4]}

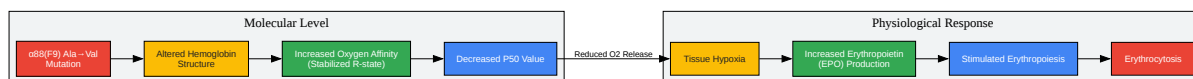
Quantitative Data Summary

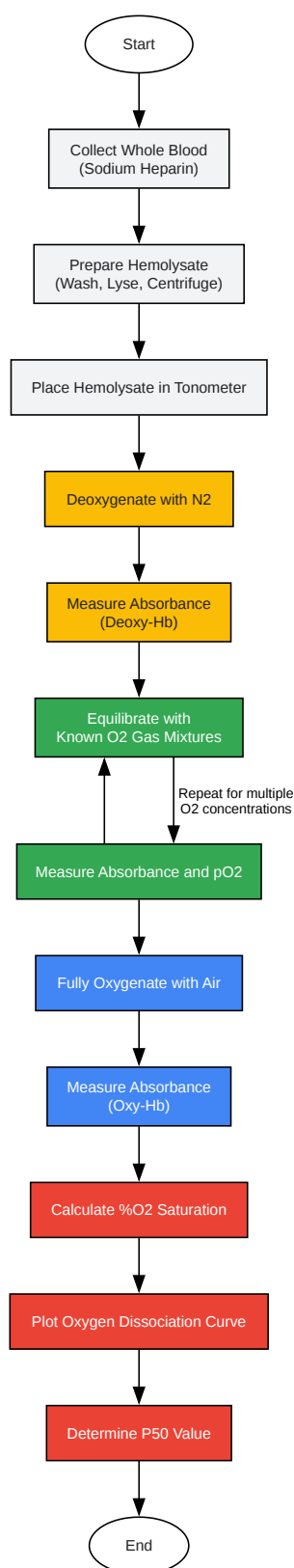
The defining characteristic of **Hemoglobin Columbia Missouri** is its high oxygen affinity, which is quantitatively expressed by a lower-than-normal P50 value. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a leftward shift in the oxygen-hemoglobin dissociation curve, signifying that the hemoglobin binds oxygen more tightly and releases it less readily to the tissues.^[5]

| Hemoglobin Variant | P50 Value (Whole Blood) | Normal P50 Range (Whole Blood) | Associated Condition | Reference |
|------------------------------|-------------------------|--------------------------------|----------------------|-----------|
| Hemoglobin Columbia Missouri | 19.3 torr | 24-32 torr | Erythrocytosis | [1][6] |
| Hemoglobin A (Normal) | ~26.7 mmHg (torr) | 24-32 torr | Normal | [5][6] |

Molecular Mechanism and Signaling Pathway

The substitution of the small, nonpolar alanine with the larger, nonpolar valine at the $\alpha 88$ position disrupts the normal tertiary and quaternary structure of the hemoglobin tetramer. This alteration is believed to stabilize the hemoglobin molecule in the high-affinity "R" (relaxed) state, making the transition to the low-affinity "T" (tense) state, which is necessary for oxygen release, more difficult. This leads to a higher overall oxygen affinity and a decreased P50 value. The resulting tissue hypoxia triggers a signaling cascade that culminates in increased erythropoietin (EPO) production by the kidneys, which in turn stimulates the bone marrow to produce more red blood cells, leading to erythrocytosis.





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- To cite this document: BenchChem. [Hemoglobin Columbia Missouri: A Technical Guide to its Impact on P50 Values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178030#hemoglobin-columbia-missouri-and-its-effect-on-p50-values]

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